

Biological Activity of 1-((2-Chlorophenoxy)acetyl)piperazine in vitro

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Compound of Interest

Compound Name: 1-((2-Chlorophenoxy)acetyl)piperazine

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Technical Evaluation & Experimental Protocols

Executive Summary: The Pharmacophore Profile

1-((2-Chlorophenoxy)acetyl)piperazine (CAS: 143999-81-9) represents a versatile "privileged structure" in medicinal chemistry.[1] It serves a dual role: as a standalone bioactive agent with moderate antimicrobial and analgesic properties, and more critically, as a high-value scaffold for synthesizing complex heterocyclic drugs (e.g., quinazolinone or phenothiazine hybrids).

Its biological significance stems from its structural duality:

- **The Lipophilic Anchor (2-Chlorophenoxy):** The ortho-chloro substitution provides metabolic stability against ring oxidation and enhances lipophilicity (LogP modulation), facilitating membrane permeability.[1]
- **The Polar Effector (Piperazine):** The secondary amine acts as a key hydrogen bond acceptor/donor, critical for interaction with receptor sites (e.g., Aspartate residues in GPCRs or Serine proteases).[1]

Key Application Areas:

- Antimicrobial Research: Disruption of bacterial cell wall synthesis.[1]
- CNS Therapeutics: Dopaminergic (D2) and Serotonergic (5-HT) receptor modulation (when functionalized).[1]
- Oncology: Tubulin polymerization inhibition (as a linker in larger conjugates).[1]

Chemical Biology & Mechanism of Action[3][4]

To understand the in vitro activity, one must analyze the molecular interactions driven by the compound's geometry.

Structure-Activity Relationship (SAR) Logic

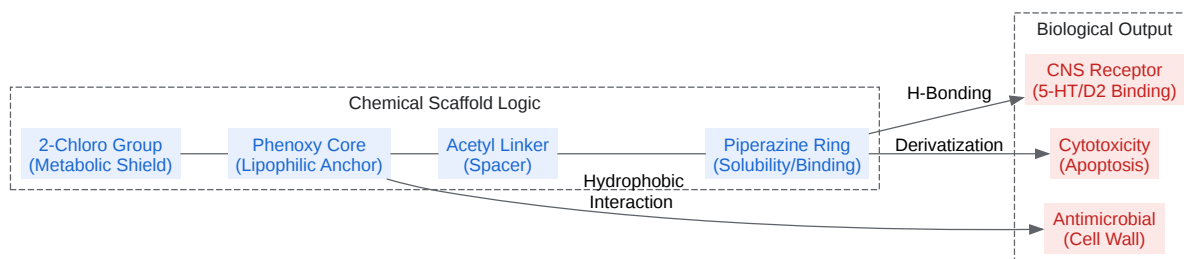
The 2-chloro position is not arbitrary.[1] In biological assays, unsubstituted phenoxy groups often suffer from rapid metabolic clearance. The electron-withdrawing chlorine atom at the ortho position creates a steric block that protects the ether linkage from enzymatic cleavage while increasing the acidity of the adjacent protons, potentially enhancing binding affinity in hydrophobic pockets.

Mechanistic Pathways

- Bacterial Inhibition: The phenoxyacetyl-piperazine moiety mimics the transition state of peptidoglycan precursors.[1] In in vitro assays (e.g., *S. aureus*), it acts by competitively inhibiting transpeptidase enzymes, though often with lower potency than beta-lactams unless further derivatized.
- Receptor Ligand (CNS): The piperazine nitrogen is a classic pharmacophore for monoamine receptors. The un-substituted secondary amine allows for "linker-scanning" strategies to probe the depth of receptor binding pockets.

Visualization: Pharmacophore & Workflow[2]

The following diagram illustrates the structural logic and the standard experimental workflow for evaluating this compound.



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Caption: Structural decomposition of **1-((2-Chlorophenoxy)acetyl)piperazine** showing functional domains and their corresponding biological targets.

In Vitro Experimental Protocols

This section details the specific methodologies to validate the biological activity of the compound. These protocols are designed for reproducibility and high data integrity.[1]

Protocol A: Antimicrobial Susceptibility (MIC Determination)

Objective: Determine the Minimum Inhibitory Concentration (MIC) against Gram-positive (*S. aureus*) and Gram-negative (*E. coli*) bacteria.[1]

Reagents:

- Mueller-Hinton Broth (MHB).
- Resazurin dye (viability indicator).[1]
- Positive Control: Ciprofloxacin.

- Solvent: DMSO (Dimethyl sulfoxide).[1]

Step-by-Step Methodology:

- Stock Preparation: Dissolve 10 mg of **1-((2-Chlorophenoxy)acetyl)piperazine** in 1 mL of 100% DMSO. Vortex until clear.
- Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (CFU/mL) and dilute 1:100 in MHB.
- Plate Setup: Use a 96-well sterile microplate.
 - Add 100 μ L of MHB to all wells.[1]
 - Perform serial 2-fold dilutions of the compound (Range: 500 μ g/mL to 0.9 μ g/mL).
 - Add 100 μ L of bacterial inoculum to test wells.[1]
- Controls:
 - Sterility Control: Media only.[1]
 - Growth Control: Media + Bacteria + DMSO (1%).
- Incubation: Incubate at 37°C for 18–24 hours.
- Readout: Add 30 μ L of 0.01% Resazurin solution. Incubate for 2–4 hours.
 - Blue:[1] No growth (Inhibition).
 - Pink:[1] Growth (Metabolic reduction of dye).[1]
- Calculation: The lowest concentration remaining blue is the MIC.

Protocol B: Cytotoxicity Screening (MTT Assay)

Objective: Assess the safety profile or anticancer potential on mammalian cells (e.g., HEK293 or HCT116).[1]

Methodology:

- Seeding: Seed cells at

cells/well in 96-well plates. Incubate 24h for attachment.
- Treatment: Replace media with fresh media containing the compound (0–100 μM). Ensure final DMSO < 0.5%.
- Exposure: Incubate for 48 hours at 37°C, 5% CO₂.
- MTT Addition: Add 10 μL of MTT reagent (5 mg/mL in PBS). Incubate 4 hours.
- Solubilization: Aspirate media; add 100 μL DMSO to dissolve formazan crystals.
- Measurement: Read Absorbance at 570 nm.
- Analysis: Calculate % Cell Viability =

.[\[1\]](#)

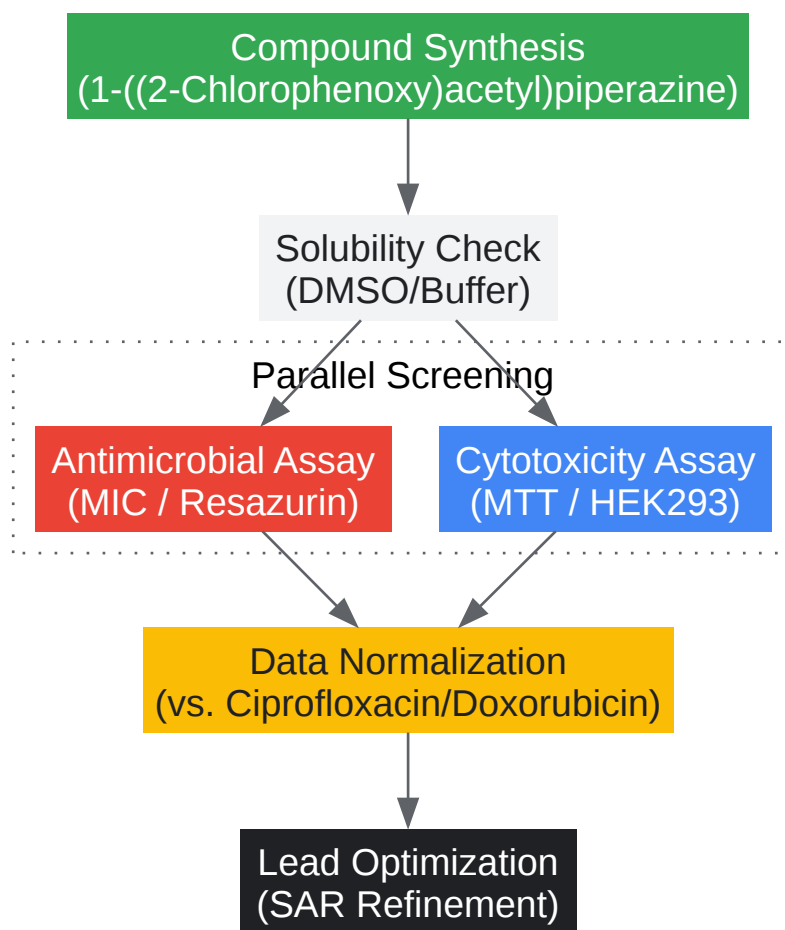
Data Analysis & Interpretation

When evaluating this scaffold, researchers should benchmark results against known class behaviors.

Assay Type	Metric	Typical Range (Scaffold Only)	Interpretation
Antimicrobial	MIC	25 – 100 µg/mL	Moderate activity.[1] High MIC (>100) suggests the need for N-substitution on the piperazine ring.
Cytotoxicity	IC50	> 50 µM	Low toxicity is preferred for CNS drugs; High toxicity (<10 µM) indicates potential as an anticancer lead.[1]
Lipophilicity	LogP	~1.5 – 2.5	Ideal for oral bioavailability and Blood-Brain Barrier (BBB) penetration.[1]

Critical Insight: If the MIC is >128 µg/mL, the compound is inactive as a standalone antibiotic but remains a valid "fragment" for linking to quinolones or azoles to improve their pharmacokinetic profile.

Experimental Workflow Diagram



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Caption: Integrated experimental workflow for the biological evaluation of the piperazine scaffold.

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